molecular formula C11H13F3N2O4 B2833549 N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1257552-42-3

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2833549
CAS RN: 1257552-42-3
M. Wt: 294.23
InChI Key: BLIVOQRPTHIVII-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and has been linked to the development of hypertension, stroke, and other cardiovascular diseases. HET0016 has shown promise as a potential therapeutic agent for these conditions.

Mechanism of Action

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide inhibits the synthesis of 20-HETE by selectively targeting the enzyme responsible for its production. 20-HETE is a potent vasoconstrictor and has been linked to the development of hypertension and other cardiovascular diseases. By inhibiting its production, N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide may have potential therapeutic effects in these conditions.
Biochemical and Physiological Effects
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been shown to have a number of biochemical and physiological effects. In animal models, N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been shown to reduce blood pressure, improve renal function, and protect against ischemic injury. N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been shown to have anti-inflammatory effects and to inhibit the growth and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is its selectivity for 20-HETE synthase, which reduces the risk of off-target effects. However, N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has a relatively short half-life and may require frequent dosing in vivo. Additionally, N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has not yet been tested in humans and its safety and efficacy in clinical trials is not yet known.

Future Directions

There are a number of potential future directions for research on N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide. These include:
1. Further investigation of the mechanism of action of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide and its effects on other signaling pathways.
2. Evaluation of the safety and efficacy of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in clinical trials.
3. Development of new analogs of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide with improved pharmacokinetic properties.
4. Investigation of the potential use of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in the treatment of other diseases, such as cancer and inflammatory disorders.
Conclusion
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a selective inhibitor of 20-HETE synthase with potential therapeutic effects in hypertension, stroke, and other cardiovascular diseases. While N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has shown promise in animal models, further research is needed to evaluate its safety and efficacy in humans and to explore its potential use in the treatment of other diseases.

Synthesis Methods

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be synthesized using a multistep process involving the reaction of 5-methylfurfural with ethylene glycol to form 2-(5-methylfuran-2-yl)ethanol. This intermediate is then reacted with oxalyl chloride to form the oxalyl chloride ester, which is then reacted with 2,2,2-trifluoroethylamine to form N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide.

Scientific Research Applications

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been studied extensively in vitro and in vivo for its potential therapeutic effects. In animal models, N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been shown to reduce blood pressure, improve renal function, and protect against ischemic injury. N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been shown to have anti-inflammatory effects and to inhibit the growth and migration of cancer cells.

properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O4/c1-6-2-3-8(20-6)7(17)4-15-9(18)10(19)16-5-11(12,13)14/h2-3,7,17H,4-5H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIVOQRPTHIVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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